molecular formula C13H20N4O2 B2523088 tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate CAS No. 1365936-65-7

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2523088
CAS No.: 1365936-65-7
M. Wt: 264.329
InChI Key: RTMBLOOVVNAOTE-JTQLQIEISA-N
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Description

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate is a chemical compound with a complex structure that includes a pyrazine ring and a pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyrazine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds include:

  • tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate
  • tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
  • tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate

Compared to these compounds, tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate has a unique pyrazine ring, which can provide different chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBLOOVVNAOTE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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